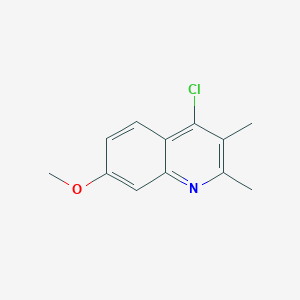
6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine is an organic compound with the molecular formula C10H12BrN It is a derivative of indene, featuring a bromine atom at the 6th position and a methyl group at the 5th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine typically involves the bromination of 5-methyl-2,3-dihydro-1H-inden-1-one followed by amination. The bromination step can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
The subsequent amination step involves the reaction of the brominated intermediate with ammonia or an amine source under basic conditions. This step can be facilitated by using a catalyst such as palladium on carbon (Pd/C) or a base like sodium hydroxide (NaOH).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining product purity.
化学反应分析
Types of Reactions
6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaN3 in dimethylformamide (DMF), KCN in ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or primary amines.
Substitution: Formation of azides or nitriles.
科学研究应用
6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用机制
The mechanism of action of 6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- 6-Bromo-2,3-dihydro-1H-inden-1-amine
- 5-Methyl-2,3-dihydro-1H-inden-1-amine
- 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-amine
Uniqueness
6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both bromine and methyl substituents, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the methyl group influences its steric and electronic characteristics. This combination makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H12BrN |
|---|---|
分子量 |
226.11 g/mol |
IUPAC 名称 |
6-bromo-5-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H12BrN/c1-6-4-7-2-3-10(12)8(7)5-9(6)11/h4-5,10H,2-3,12H2,1H3 |
InChI 键 |
JKNDFHIQSYIFBW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1Br)C(CC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate](/img/structure/B11881211.png)

![Ethyl 5-methoxy-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B11881220.png)


![2-(6-Methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetic acid](/img/structure/B11881232.png)
![(1-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)cyclopropyl)methanol](/img/structure/B11881236.png)

![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B11881239.png)

![5-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11881245.png)

